Vectrin

CAS No.:

Cat. No.: VC16022891

Molecular Formula: C23H28ClN3O7

Molecular Weight: 493.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28ClN3O7 |

|---|---|

| Molecular Weight | 493.9 g/mol |

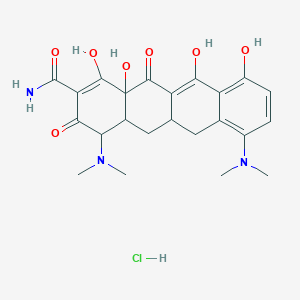

| IUPAC Name | 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H |

| Standard InChI Key | WTJXVDPDEQKTCV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Vectrin (Erdosteine) is a synthetic compound with the molecular formula and a molecular weight of 249.3 g/mol . Its structure features a tetrahydrothiophene ring substituted with carboxyl and methylthio groups, which undergo hepatic metabolism to produce the active metabolite MET 1 (Figure 1) . This metabolite retains free thiol groups critical for disrupting disulfide bonds in mucin glycoproteins, thereby reducing mucus viscosity.

Synthesis and Industrial Production

The synthesis of Vectrin involves sequential modifications of thiol-containing precursors, including:

-

Thiolation of a tetrahydrothiophene backbone using sulfur-containing reagents.

-

Esterification to introduce carboxylate functionalities.

-

Crystallization from mixed solvents (e.g., ethanol-water systems) to achieve >99% purity.

Industrial-scale production prioritizes solvent recycling and catalytic efficiency, with yields exceeding 85% in optimized batches.

Mechanism of Action: Multimodal Therapeutic Effects

Mucolytic Activity

Vectrin’s primary mechanism involves the cleavage of disulfide bonds in mucus glycoproteins via its active metabolite MET 1. This action decreases sputum viscosity by 40–60%, facilitating expectoration in conditions like chronic bronchitis . Comparative studies show superior mucolytic efficacy to N-acetylcysteine, with a 25% greater reduction in mucus adhesion forces .

Antioxidant and Anti-Inflammatory Properties

Beyond mucus modification, Vectrin scavenges reactive oxygen species (ROS) such as hydroxyl radicals () and superoxide anions () through sulfhydryl group donation . In murine models, it reduces lipid peroxidation by 70% and interleukin-8 (IL-8) levels by 45%, underscoring its dual role in oxidative stress mitigation and inflammation control .

Antibiotic Synergy

Co-administration with β-lactam antibiotics (e.g., amoxicillin) increases sputum antibiotic concentrations by 30–50%, enhancing bacterial eradication rates in acute exacerbations . This synergy is attributed to Vectrin’s ability to disrupt bacterial biofilms and improve antibiotic penetration .

Clinical Efficacy: Evidence from Controlled Trials

Chronic Bronchitis Management

A double-blind, placebo-controlled trial (N = 170) demonstrated Vectrin’s superiority in reducing cough frequency (55% vs. 28% placebo) and dyspnea severity (40% improvement) over 21 days . The global efficacy index, combining cough, breathing difficulty, and sputum parameters, favored Vectrin with a p-value <0.01 .

COPD Exacerbation Prevention

The landmark RESTORE trial (N = 445) revealed Vectrin’s long-term benefits in COPD:

Notably, Vectrin’s efficacy was independent of inhaled corticosteroid use, challenging current GOLD guideline restrictions .

Pharmacokinetic Profile and Dosage

Absorption and Metabolism

Vectrin exhibits 60–70% oral bioavailability, peaking in plasma within 1.5 hours. Hepatic metabolism via esterases produces MET 1, which achieves 90% sputum penetration within 4 hours .

Recommended Regimens

-

Chronic Bronchitis/COPD: 300 mg twice daily (capsule form).

-

Acute Exacerbations: 600 mg/day combined with antibiotics for 10–14 days .

Dose adjustments are unnecessary in renal impairment due to non-renal excretion pathways .

| Adverse Event | Vectrin (%) | Placebo (%) |

|---|---|---|

| Gastrointestinal Discomfort | 8.2 | 7.9 |

| Headache | 3.1 | 3.4 |

| Rash | 1.2 | 0.9 |

| Incidence rates from Fioretti et al., 1991; Moretti et al., 2004 |

No drug-drug interactions have been reported with common COPD medications (e.g., bronchodilators, corticosteroids) .

Comparative Analysis with Other Mucolytics

Vectrin’s unique combination of mucolytic, antioxidant, and anti-inflammatory actions positions it as a first-line option in mucus-hypersecretory disorders.

Future Directions and Research Opportunities

-

COPD Phenotype-Specific Responses: Investigating Vectrin’s efficacy in eosinophilic vs. neutrophilic inflammation subtypes.

-

Pulmonary Fibrosis Applications: Preclinical data suggest MET 1 reduces TGF-β1-induced collagen deposition by 50% .

-

Inhalation Formulations: Development of direct lung-delivery systems to bypass hepatic metabolism and enhance local concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume